molecular formula C7H2ClF5O B1402235 2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene CAS No. 1404193-81-2

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene

Cat. No.: B1402235
CAS No.: 1404193-81-2
M. Wt: 232.53 g/mol
InChI Key: AZRLBSMPNMUNMQ-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene is an aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,3,4-trifluorobenzene, undergoes substitution with chloro(difluoro)methoxy reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using optimized catalysts and solvents to enhance yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methoxy]-benzene
  • 1,3,4-Trifluoro-2-methoxy-benzene
  • 2-[Chloro(difluoro)methoxy]-4-nitro-benzene

Uniqueness

2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene stands out due to its unique combination of chloro, difluoromethoxy, and trifluoro groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-7(12,13)14-6-4(10)2-1-3(9)5(6)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRLBSMPNMUNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Reactant of Route 3
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Reactant of Route 4
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Reactant of Route 5
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Reactant of Route 6
Reactant of Route 6
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene

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